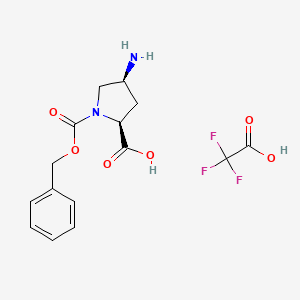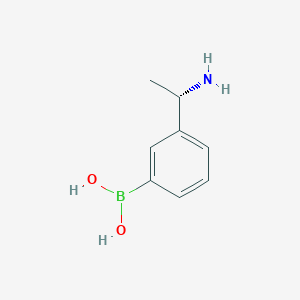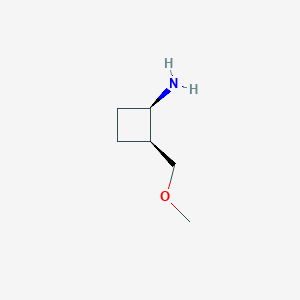
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide is a chemical compound with the molecular formula C₈H₂₀BrN₃O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide typically involves the reaction of triethylamine with hydrazine and bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Step 1: Triethylamine reacts with hydrazine to form N,N,N-triethylhydrazinium.
Step 2: The intermediate product then reacts with bromoacetyl bromide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved include:
Enzyme inhibition: By binding to the active site, the compound can inhibit enzyme function.
Protein interaction: It can interact with proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide can be compared with other similar compounds such as:
- 2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide
- Girard reagent T
- Girard reagent P
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with various molecular targets. This makes it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H20BrN3O |
|---|---|
Poids moléculaire |
254.17 g/mol |
Nom IUPAC |
triethyl-(2-hydrazinyl-2-oxoethyl)azanium;bromide |
InChI |
InChI=1S/C8H19N3O.BrH/c1-4-11(5-2,6-3)7-8(12)10-9;/h4-7,9H2,1-3H3;1H |
Clé InChI |
UUYWQXXFDMDPJW-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CC)CC(=O)NN.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)



![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)

![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)



![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)

